molecular formula C10H21N3O B2476727 1,1-Dimethyl-3-[(1-methylpiperidin-4-yl)methyl]urea CAS No. 103985-92-8

1,1-Dimethyl-3-[(1-methylpiperidin-4-yl)methyl]urea

Cat. No. B2476727
M. Wt: 199.298
InChI Key: JWGHLGPFKWILJR-UHFFFAOYSA-N
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Description

“1,1-Dimethyl-3-[(1-methylpiperidin-4-yl)methyl]urea” is a chemical compound with the molecular weight of 199.3 . It is also known as 3,3-dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea . The compound is stored at room temperature and is in the form of oil .


Synthesis Analysis

Piperidines, which include the 1-methylpiperidin-4-yl group, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H21N3O/c1-12(2)10(14)11-8-9-4-6-13(3)7-5-9/h9H,4-8H2,1-3H3,(H,11,14) . This indicates that the compound has 10 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

While specific chemical reactions involving “1,1-Dimethyl-3-[(1-methylpiperidin-4-yl)methyl]urea” are not available, piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

The compound has a melting point of 40-44 degrees Celsius . It is stored at room temperature and is in the form of oil .

Scientific Research Applications

Complexation-Induced Unfolding of Heterocyclic Ureas Research has highlighted the synthesis and conformational studies of heterocyclic ureas, showing their unfolding to form multiply hydrogen-bonded complexes. These studies contribute to understanding molecular self-assembly and the design of complex molecular structures, providing insights into the behavior of similar compounds like 1,1-Dimethyl-3-[(1-methylpiperidin-4-yl)methyl]urea (Corbin et al., 2001).

Influence of pH on Melamine-Dimethylurea-Formaldehyde Co-Condensations The study of 1,3-dimethylurea-formaldehyde co-condensations has provided valuable information on the effect of pH on polymerization reactions, relevant for applications in materials science, especially in the production of resins and insulating materials (Cao et al., 2017).

Crystal Structure Analysis Detailed crystal structure analysis of derivatives of dimethylureas has been instrumental in the field of crystallography, offering a basis for the design of novel materials and understanding the structural basis of material properties (Habibi et al., 2013).

Mechanistic Studies in Chemistry Research on the reactions of ureas with various compounds has provided insights into mechanistic aspects of chemical reactions, contributing to the broader understanding of chemical synthesis and reaction pathways (Butler & Hussain, 1981).

Microbial Degradation of Slow-Release Fertilizers Studies on the microbial breakdown of methyleneureas, which are related to dimethylureas, have implications for environmental science and agricultural applications, highlighting the biodegradation pathways of slow-release fertilizers (Jahns & Kaltwasser, 2000).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and others .

Future Directions

Given the importance of piperidine derivatives in drug design , future research could focus on developing new synthesis methods for “1,1-Dimethyl-3-[(1-methylpiperidin-4-yl)methyl]urea” and other similar compounds. Additionally, more studies are needed to understand the specific mechanisms of action and potential pharmacological applications of these compounds .

properties

IUPAC Name

1,1-dimethyl-3-[(1-methylpiperidin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-12(2)10(14)11-8-9-4-6-13(3)7-5-9/h9H,4-8H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGHLGPFKWILJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea

CAS RN

103985-92-8
Record name 3,3-dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea
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